Product packaging for 2-Benzoyl-3-Methoxy-1-Propene(Cat. No.:)

2-Benzoyl-3-Methoxy-1-Propene

Cat. No.: B8461451
M. Wt: 176.21 g/mol
InChI Key: KSKRXDOZZWIBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-3-Methoxy-1-Propene, with the molecular formula C11H12O2, is an organic compound of interest in industrial chemistry research . Scientific literature and patents describe its primary researched application as an effective corrosion inhibitor for ferrous metals, specifically iron and steel, in low-pH environments . It is identified as a key active component in formulations designed to protect metal surfaces from attack by concentrated aqueous acids, including hydrochloric acid (HCl) at concentrations of 5% or higher . The compound's mechanism of action in this context involves forming a protective layer on the metal surface, significantly reducing the corrosion rate in aggressive acidic media . Performance data from related alkenylphenone compounds demonstrate very high inhibition efficiencies, potentially reaching up to 100% under controlled conditions, making them suitable for demanding applications such as oil well acidizing and industrial metal cleaning . This compound is intended for use in controlled laboratory and industrial R&D settings. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B8461451 2-Benzoyl-3-Methoxy-1-Propene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(methoxymethyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C11H12O2/c1-9(8-13-2)11(12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

KSKRXDOZZWIBRS-UHFFFAOYSA-N

Canonical SMILES

COCC(=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Benzoyl 3 Methoxy 1 Propene

Acid-Catalyzed Elimination of 2-Benzoyl-1,3-Dimethoxypropane

A key method for the synthesis of 2-Benzoyl-3-Methoxy-1-Propene involves the acid-catalyzed dehydration of its precursor, 2-Benzoyl-1,3-Dimethoxypropane. This reaction efficiently introduces the propene double bond.

The acid-catalyzed dehydration of alcohols is a well-established method for the formation of alkenes. nih.gov In the case of 2-Benzoyl-1,3-Dimethoxypropane, the presence of a strong acid facilitates the removal of a methoxy (B1213986) group and a proton from an adjacent carbon, leading to the formation of the target alkene. While specific catalysts for this exact transformation are not widely documented in publicly available literature, general principles of acid-catalyzed dehydration suggest the use of strong protic acids such as sulfuric acid or phosphoric acid at elevated temperatures. nih.gov The reaction proceeds by protonation of one of the methoxy groups, converting it into a good leaving group (methanol). Subsequent removal of a proton from the adjacent carbon by a weak base (such as water or the conjugate base of the acid) results in the formation of the double bond.

Figure 1: Acid-Catalyzed Dehydration of 2-Benzoyl-1,3-Dimethoxypropane
Chemical reaction showing the dehydration of 2-Benzoyl-1,3-Dimethoxypropane to this compound, catalyzed by an acid (H+).

Mechanistic Considerations for Dehydration Pathways

The dehydration of β-hydroxy ketones and their alkoxy analogs can proceed through different mechanistic pathways, primarily the E1 and E1cB (Elimination Unimolecular conjugate Base) mechanisms. nih.govscispace.com

In a typical E1 mechanism , the reaction begins with the protonation of the hydroxyl or alkoxy group, followed by its departure to form a carbocation intermediate. nih.govmasterorganicchemistry.com A base then removes a proton from an adjacent carbon to form the double bond. The rate of this reaction is dependent on the stability of the carbocation.

However, for substrates like 2-Benzoyl-1,3-Dimethoxypropane, the E1cB mechanism is often considered more likely, particularly under neutral or basic conditions, and can also be relevant under acidic conditions for certain substrates. nih.gov This pathway is favored due to the presence of the electron-withdrawing benzoyl group, which increases the acidity of the α-protons (the hydrogens on the carbon between the carbonyl and the methoxy-bearing carbon). The E1cB mechanism involves two steps: first, a base removes an α-proton to form a resonance-stabilized enolate anion. In the second step, the leaving group (in this case, the methoxide (B1231860) ion) is expelled to form the α,β-unsaturated ketone. nih.govlibretexts.org The formation of a highly conjugated system in the product drives this reaction forward.

Figure 2: Plausible E1cB Mechanism for the Dehydration
Chemical reaction mechanism showing the two steps of the E1cB pathway: deprotonation to form an enolate, followed by the elimination of the methoxide leaving group.

Precursor Synthesis Strategies

The viability of the dehydrative synthesis of this compound is contingent on the efficient preparation of its precursor, 2-Benzoyl-1,3-Dimethoxypropane.

K₂CO₃-Mediated Condensation of Acetophenone (B1666503) with Paraformaldehyde to 2-Benzoyl-1,3-Dimethoxypropane

The synthesis of the key intermediate, 2-Benzoyl-1,3-Dimethoxypropane, can be approached through a base-mediated condensation of acetophenone with formaldehyde (B43269), followed by etherification. While specific literature detailing the use of potassium carbonate (K₂CO₃) for the direct synthesis of the dimethoxy compound is scarce, the underlying principles of aldol-type condensations are highly relevant.

The reaction is expected to proceed via an initial aldol (B89426) condensation of acetophenone with formaldehyde (derived from the depolymerization of paraformaldehyde) in the presence of a base like K₂CO₃. ncert.nic.in This forms a β-hydroxy ketone, 2-benzoyl-1,3-propanediol. Subsequent O-methylation of the two hydroxyl groups with a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a base would yield the desired 2-Benzoyl-1,3-Dimethoxypropane. The use of K₂CO₃ can facilitate both the initial condensation and the subsequent methylation steps.

Table 1: Reaction Conditions for Aldol-Type Condensations

ReactantsCatalyst/BaseSolventGeneral ConditionsProduct Type
Acetophenone, CinnamaldehydePotassium CarbonateEthanolRoom Temperatureα,β,γ,δ-Unsaturated Ketone scispace.com
Aldehydes/Ketones with α-HDilute Alkali--β-Hydroxy Aldehyde/Ketone ncert.nic.in
1,3-Acetonedicarboxylates, 2-Fluoro-1-nitroarenesPotassium Carbonate--Indoles rsc.org

Alternative Routes to 2-Benzoyl-1,3-Dimethoxypropane and Related Intermediates

Alternative strategies for the synthesis of 2-Benzoyl-1,3-Dimethoxypropane can be envisioned. One plausible route involves the initial synthesis of 2-benzoyl-1,3-propanediol, which can then be subjected to etherification. The synthesis of 2-phenyl-1,3-propanediol, a closely related structure, has been reported through methods such as the reduction of diethyl phenylmalonate. Although this specific literature does not describe the benzoyl derivative, the general approach of constructing the diol followed by modification is a standard synthetic strategy.

Another potential approach is through a Mannich-type reaction. The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a primary or secondary amine. nih.gov While this would introduce an amino group instead of a hydroxyl group, subsequent transformations could potentially lead to the desired dimethoxy structure.

Advanced Spectroscopic Characterization and Structure Elucidation

Nuclear Magnetic Resonance Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of 2-Benzoyl-3-Methoxy-1-Propene through various NMR methods reveals the precise arrangement and connectivity of its atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (PMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum for this compound was obtained on a 90 MHz spectrometer. google.com The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the methoxypropene moiety.

The key resonances observed in the ¹H NMR spectrum are assigned as follows:

Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet in the downfield region, usually between 7.3 and 8.0 ppm. This pattern arises from the coupling between the ortho, meta, and para protons.

Vinylic Protons: The two geminal protons of the terminal alkene group (=CH₂) are chemically non-equivalent and are expected to appear as two distinct signals, likely singlets or finely split doublets, in the region of 5.0 to 5.5 ppm.

Methylene (B1212753) Protons: The protons of the methylene bridge (-CH₂-) adjacent to the methoxy (B1213986) group are expected to produce a signal, likely a singlet, around 4.0 ppm.

Methoxy Protons: The three equivalent protons of the methoxy group (-OCH₃) characteristically appear as a sharp singlet in the upfield region, typically around 3.3 ppm.

A summary of the expected proton signals is presented in the table below.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.3 - 8.0Multiplet5HAromatic (C₆H₅)
~ 5.0 - 5.5Singlet/Doublet2HVinylic (=CH₂)
~ 4.0Singlet2HMethylene (-CH₂-O)
~ 3.3Singlet3HMethoxy (-OCH₃)

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency used. The data presented is based on the analysis of the spectrum provided in the cited literature. google.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Two-Dimensional NMR Techniques for Connectivity Assignments

Detailed analysis using two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), has not been reported in the available literature for this compound. These techniques would be invaluable for unambiguously confirming the connectivity between protons and carbons within the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. The mass spectrum of this compound was recorded using a GC/MS system. google.comgoogle.com

The spectrum confirms the molecular weight of the compound. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 176, corresponding to the molecular formula C₁₁H₁₂O₂. The fragmentation pattern provides key structural information:

Molecular Ion (M⁺): A peak at m/z = 176, representing the intact molecule. google.com

Benzoyl Cation: A prominent peak at m/z = 105 is observed, corresponding to the stable [C₆H₅CO]⁺ fragment. This is a characteristic fragmentation for benzoyl compounds.

Phenyl Cation: A signal at m/z = 77, corresponding to the [C₆H₅]⁺ fragment, resulting from the loss of a carbonyl group from the benzoyl cation.

Methoxymethyl Fragment: A peak at m/z = 45, corresponding to the [CH₂OCH₃]⁺ fragment, is also a key indicator of the methoxypropene structure.

The principal mass spectral data are summarized in the table below.

m/zProposed Fragment Ion
176[C₁₁H₁₂O₂]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
45[CH₂OCH₃]⁺ (Methoxymethyl cation)

Table data is based on the analysis of the mass spectrum presented in the cited literature. google.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

While a specific, experimentally recorded FT-IR spectrum for this compound is not available in the consulted patent literature, the expected absorption bands can be predicted based on its known functional groups. The key vibrational modes would include:

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ for the aryl ketone.

C=C Stretch (Alkene): A medium intensity band around 1640-1650 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

C-O-C Stretch (Ether): A strong absorption band, characteristic of an aliphatic ether, is expected in the 1070-1150 cm⁻¹ region.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

Aromatic C=C Bending: Multiple bands in the "fingerprint region" between 1450 and 1600 cm⁻¹.

A summary of the predicted FT-IR absorption bands is provided below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H StretchAromatic
~ 3000-2850C-H StretchAliphatic (CH₃, CH₂)
~ 1680C=O StretchAryl Ketone
~ 1645C=C StretchAlkene
~ 1600, 1450C=C BendingAromatic Ring
~ 1100C-O StretchEther

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, symmetry, and bonding. For this compound, the Raman spectrum is expected to be characterized by several key vibrational modes originating from its constituent functional groups: the benzoyl group, the methoxy group, and the propene moiety.

A theoretical analysis based on similar compounds suggests the following expected Raman shifts:

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
BenzoylC=O Stretch1640 - 1680
PropeneC=C Stretch1600 - 1650
BenzoylAromatic C=C Stretch1580 - 1610
BenzoylRing Breathing~1000
MethoxyC-O Stretch1100 - 1200
MethoxyCH₃ Rocking/Bending1150 - 1250
Propene=C-H Bending (out-of-plane)900 - 1000
BenzoylAromatic C-H Bending1000 - 1100 (in-plane), 650 - 900 (out-of-plane)
Aliphatic/AromaticC-H Stretch2850 - 3100

This table is generated based on typical vibrational frequencies for the respective functional groups in similar chemical environments.

The relative intensities of the C=O and C=C stretching bands are of particular interest. In many α,β-unsaturated ketones, the C=C stretch can be surprisingly intense in the Raman spectrum due to the polarizability of the π-system. The exact position and intensity of these bands can be sensitive to the dihedral angle between the carbonyl group and the double bond.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, or UV-Vis, probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the conjugated π-system of the benzoyl and propene groups. The presence of the carbonyl group and the phenyl ring gives rise to characteristic electronic transitions.

Two primary types of transitions are anticipated for this molecule:

π → π* transitions: These are typically high-intensity absorptions and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the phenyl ring, the carbonyl group, and the propene double bond will lower the energy required for this transition, shifting the absorption maximum (λmax) to a longer wavelength compared to non-conjugated systems.

n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions are characteristically of much lower intensity than π → π* transitions and appear at longer wavelengths.

The solvent used for analysis can influence the position of these absorption bands. For n → π* transitions, a shift to shorter wavelengths (a hypsochromic or blue shift) is often observed in more polar solvents due to the stabilization of the non-bonding orbital. Conversely, π → π* transitions may exhibit a shift to longer wavelengths (a bathochromic or red shift) in polar solvents.

Based on data for similar aromatic and α,β-unsaturated ketones, the expected UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would be:

Transition Type Chromophore Expected λmax (nm) Expected Molar Absorptivity (ε)
π → πBenzoyl-propene conjugated system240 - 280High ( > 10,000)
n → πCarbonyl group (C=O)300 - 340Low ( < 1,000)

This table presents expected values based on the electronic transitions of similar conjugated systems.

The precise λmax and molar absorptivity (ε) would need to be determined experimentally. However, the presence of these two distinct absorption bands is a key feature of the electronic structure of this compound.

Reactivity and Chemical Transformations of 2 Benzoyl 3 Methoxy 1 Propene

Reactions Involving the Alkene Moiety

The presence of the double bond in 2-benzoyl-3-methoxy-1-propene makes it susceptible to a variety of reactions, including cycloadditions and additions. These transformations are pivotal for the synthesis of more complex molecular architectures.

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. mdpi.com In these reactions, two or more unsaturated molecules, or different parts of the same molecule, combine to form a new ring. ethernet.edu.etmdpi.com

1,3-Dipolar cycloadditions, also known as Huisgen cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Azomethine ylides are a class of 1,3-dipoles that readily react with electron-deficient alkenes. nih.govresearchgate.net The electron-withdrawing benzoyl group in this compound makes its double bond a suitable dipolarophile for reactions with azomethine ylides.

These reactions typically proceed in a concerted fashion, leading to the formation of highly substituted pyrrolidine (B122466) rings with a high degree of stereocontrol. frontiersin.org The regioselectivity of the addition is governed by the electronic properties of both the azomethine ylide and the dipolarophile. chim.it For instance, the reaction of an azomethine ylide, generated in situ from the corresponding N-benzylideneglycinate, with an α,β-unsaturated ketone like this compound can be catalyzed by a silver(I) complex, leading to functionalized pyrrolidines. organic-chemistry.org

The general scheme for the 1,3-dipolar cycloaddition of an azomethine ylide with this compound is depicted below:


Scheme 1: 1,3-Dipolar Cycloaddition of an Azomethine Ylide with this compound

In this reaction, the azomethine ylide adds across the double bond of this compound to form a pyrrolidine ring. The substituents on the azomethine ylide (R1, R2) and the dipolarophile determine the final structure and stereochemistry of the product.


Research has shown that such cycloadditions can be highly endo-selective, affording pyrrolidines with specific stereochemistry. organic-chemistry.org The use of chiral auxiliaries or catalysts can induce enantioselectivity in these reactions, providing access to optically active pyrrolidine derivatives. ucl.ac.ukrsc.org

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. ethernet.edu.etresearchgate.netimperial.ac.uk Besides 1,3-dipolar cycloadditions ([3+2] cycloadditions), the alkene moiety of this compound can potentially participate in other types of pericyclic reactions, such as [2+3] and [4+3] cycloadditions, although specific examples with this compound are not extensively documented in the provided search results.

In a general sense, a [2+3] cycloaddition would involve the reaction of the double bond of this compound with a three-atom system, similar to the 1,3-dipolar cycloadditions. A [4+3] cycloaddition would involve a four-atom system reacting with the double bond. These reactions are valuable for constructing five- and seven-membered rings, respectively. The feasibility and outcome of these reactions depend on the nature of the reacting partner and the reaction conditions.

The electron-deficient nature of the double bond in this compound, due to the adjacent benzoyl group, influences its reactivity in addition reactions.

Electrophilic addition is a fundamental reaction of alkenes. libretexts.orglibretexts.org One notable example is the oxymercuration-demercuration reaction, which provides a method for the hydration of alkenes to alcohols, following Markovnikov's rule, without the issue of carbocation rearrangements. masterorganicchemistry.comlibretexts.orgvedantu.comyoutube.com

The reaction involves the addition of a mercury(II) species (from mercuric acetate, Hg(OAc)₂) and a nucleophile (water) across the double bond. masterorganicchemistry.com The subsequent demercuration step, typically achieved with sodium borohydride (B1222165) (NaBH₄), replaces the mercury-containing group with a hydrogen atom. masterorganicchemistry.comlibretexts.org

For an unsymmetrical alkene like this compound, the oxymercuration-demercuration reaction is expected to yield a specific constitutional isomer. According to Markovnikov's rule, the hydroxyl group adds to the more substituted carbon of the double bond, while the hydrogen atom adds to the less substituted carbon. libretexts.org


Table 1: Predicted Outcome of Oxymercuration/Demercuration of this compound

ReactantReagentsPredicted ProductRegioselectivity
This compound1. Hg(OAc)₂, H₂O 2. NaBH₄2-Benzoyl-1-methoxy-2-propanolMarkovnikov

This table outlines the expected product from the oxymercuration/demercuration of this compound, based on the established regioselectivity of the reaction.

Studies on the related compound trans-anethole have demonstrated that oxymercuration/demercuration leads to the corresponding mono-hydroxyl derivative as the major product. nih.gov

While electrophilic additions are more common for typical alkenes, the electron-withdrawing nature of the benzoyl group in this compound makes its double bond susceptible to nucleophilic conjugate addition (Michael addition). cem.comacs.org In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated ketone system.

Various nucleophiles, including amines, thiols, and carbanions, can participate in Michael additions. The reaction is typically base-catalyzed and provides a powerful method for carbon-carbon and carbon-heteroatom bond formation.


Table 2: Potential Nucleophilic Addition Reactions with this compound

NucleophileReaction TypePotential Product
Amine (e.g., R₂NH)Michael Addition3-(Dialkylamino)-2-benzoyl-1-methoxypropane
Thiol (e.g., RSH)Michael Addition2-Benzoyl-1-methoxy-3-(alkylthio)propane
Enolate (e.g., from a ketone)Michael AdditionA more complex ketone resulting from C-C bond formation

This table illustrates the potential products from the reaction of various nucleophiles with this compound via a Michael addition pathway.

The specific conditions and the nature of the nucleophile will determine the efficiency and outcome of the reaction.

Oxidative Cleavage and Epoxidation Reactions (e.g., with m-Chloroperbenzoic Acid)

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage and epoxidation.

Oxidative Cleavage: Oxidative cleavage reactions break the carbon-carbon double bond, typically yielding carbonyl compounds like aldehydes, ketones, or carboxylic acids. arkat-usa.org This transformation can be achieved using various oxidizing agents. For instance, manganese oxide-catalyzed tandem oxidative cleavage/ammoxidation allows for the direct synthesis of amides from unsaturated hydrocarbons using oxygen as the oxidant and ammonia (B1221849) as the nitrogen source. nih.govacs.org While specific studies on this compound are not detailed, the general principles of oxidative cleavage of alkenes are well-established. nih.govacs.org

Epoxidation: Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide ring. leah4sci.com A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.comvaia.com The reaction with m-CPBA is a concerted process, meaning the new carbon-oxygen bonds form simultaneously as the pi bond of the alkene and the oxygen-oxygen bond of the peroxyacid break. masterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. vaia.commasterorganicchemistry.com For example, a trans-alkene will yield a trans-epoxide. masterorganicchemistry.com The reaction is typically carried out in aprotic solvents like dichloromethane. vaia.com While direct experimental data for the epoxidation of this compound is not available, related compounds like trans-anethole undergo epoxidation with m-CPBA to form dihydroxyl derivatives and a corresponding m-chlorobenzoic acid mono-ester. nih.gov

Polymerization Studies

The vinyl group in this compound allows it to act as a monomer in polymerization reactions.

Radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iq

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as benzoyl peroxide or azobisisobutyronitrile. wikipedia.orglibretexts.org These initiators decompose upon heating or irradiation to form active radicals. uomustansiriyah.edu.iq The resulting radical then adds to the carbon-carbon double bond of a monomer molecule, creating a new radical center on the monomer, thus initiating the polymer chain. wikipedia.org

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. libretexts.org

Termination: The growth of the polymer chain is halted by termination reactions. This can occur through the combination of two growing polymer radicals to form a single polymer chain or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains (one with a saturated end and one with an unsaturated end). uomustansiriyah.edu.iq

The choice of initiator is crucial and depends on the desired polymerization temperature and the reactivity of the radicals formed. uomustansiriyah.edu.iq

Copolymerization involves the polymerization of two or more different types of monomers. This technique is employed to synthesize polymers with tailored properties that cannot be achieved with homopolymers. For instance, cinnamic acid, which does not readily homopolymerize, can be copolymerized with monomers like styrene (B11656) and acrylates. nahrainuniv.edu.iq Similarly, this compound can potentially be copolymerized with other vinyl monomers to create polymers with specific functionalities. The introduction of polar monomers into a polymer chain can enhance properties such as adhesion and wettability. researchgate.net The reactivity ratios of the comonomers determine the composition and structure of the resulting copolymer.

Reactions Involving the Ketone Moiety

The carbonyl group in this compound is a site for various nucleophilic addition and related reactions.

The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org This acid-catalyzed reaction can lead to different products depending on the reaction conditions. wikipedia.orgorganic-chemistry.org For instance, with formaldehyde (B43269) in the presence of a protic acid like sulfuric acid and water, a 1,3-diol can be formed. wikipedia.org In the absence of water, an allylic alcohol may be produced through proton elimination. wikipedia.org The reaction proceeds via an oxocarbenium ion intermediate. wikipedia.org While the first comprehensive studies of the Prins reaction involved reactants like styrene and anethole (B165797) with formaldehyde, the general mechanism is applicable to a wide range of alkenes and carbonyl compounds. beilstein-journals.orgacs.org

The carbonyl carbon of the ketone group in this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This nucleophilic addition reaction changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The reactivity of the carbonyl group is influenced by the polarity of the carbon-oxygen double bond. libretexts.org The reaction can be initiated by nucleophilic attack under basic or neutral conditions, or by protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

The reversibility of the addition depends on the basicity of the nucleophile. Strong nucleophiles, such as those from Grignard reagents or hydride reagents (like LiAlH₄ and NaBH₄), lead to irreversible additions. masterorganicchemistry.comlibretexts.org Weaker nucleophiles, such as water, alcohols, and cyanide, result in reversible additions. masterorganicchemistry.comlibretexts.org

Reactivity of the Alpha-Carbon to the Ketone (e.g., Mannich-type Reactions)

The carbon atom alpha to the carbonyl group in ketones is a key site for substitution reactions. libretexts.org In the case of β,γ-unsaturated ketones like this compound, the presence of the double bond introduces additional complexity and the potential for competitive reactions. However, the alpha-carbon remains a reactive center, particularly in base- or acid-catalyzed reactions like the Mannich reaction. libretexts.org

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.net For β,γ-unsaturated ketones, selective reaction at the α-position is a significant challenge. Despite this, successful direct asymmetric Mannich reactions of β,γ-unsaturated ketones have been achieved using various catalytic systems. nih.govmdpi.com These reactions typically involve an aldehyde, an amine, and a ketone, and result in the formation of β-amino carbonyl compounds known as Mannich bases. researchgate.net

Research has demonstrated that cooperative catalysis, employing both a Lewis acid and a Brønsted base, can effectively promote the Mannich reaction of a wide array of β,γ-unsaturated ketones, leading to exclusive formation of the α-adducts. nih.gov For instance, a dinuclear zinc complex has been shown to catalyze the reaction between β,γ-unsaturated ketones and cyclic α-imino esters, yielding products with high diastereoselectivity and enantioselectivity. nih.gov Similarly, bifunctional organocatalysts, such as those derived from quinidine (B1679956) thiourea (B124793), have been successfully used in three-component direct Mannich reactions involving unfunctionalized ketones. acs.org

While specific studies on this compound were not found, the general reactivity of β,γ-unsaturated ketones in Mannich reactions suggests that the alpha-carbon of this compound is susceptible to aminoalkylation under appropriate catalytic conditions. The choice of catalyst is crucial in directing the regioselectivity towards the desired α-substitution product. nih.govmdpi.com

Table 1: Catalytic Systems for Mannich Reactions of β,γ-Unsaturated Ketones

Catalyst System Reactants Outcome Reference
Lewis acid/Brønsted base cooperative catalysis (dinuclear zinc complex) β,γ-unsaturated ketones, benzoxazinone (B8607429) cyclic imines α-adducts with high diastereomeric and enantiomeric ratios. nih.gov nih.gov
Bifunctional quinidine thiourea catalyst Aromatic aldehydes, p-toluenesulfonamide, unfunctionalized ketones N-tosylated β-aminoketones in high yields and excellent stereoselectivities. acs.org acs.org
La(OTf)₃ and (S)-pipecolic acid-derived ligand Isatin-derived ketimines, β,γ-unsaturated 2-acyl imidazoles β-amino 2-acyl imidazoles as single regio- and diastereo-isomers. mdpi.com mdpi.com

Transformations of the Methoxy (B1213986) Group

Demethylation Reactions

Demethylation is a chemical reaction that involves the removal of a methyl group from a molecule. nih.gov In the context of this compound, this would involve the cleavage of the ether linkage to yield a hydroxyl group. While specific demethylation studies on this exact compound are not prevalent in the literature, the cleavage of both aliphatic and aromatic methyl ethers is a well-established transformation in organic synthesis. nih.govmdpi.comresearchgate.net

Table 2: Common Reagents for Demethylation of Methyl Ethers

Reagent Type of Ether Cleaved Reference
Boron tribromide (BBr₃) Aliphatic and Aromatic nih.govmdpi.com
Boron trichloride (B1173362) (BCl₃) Aliphatic mdpi.com
Trimethylsilyl iodide (Me₃SiI) Aliphatic mdpi.com
Hydrobromic acid (HBr) Aromatic nih.gov

Role of Methoxy Group in Directing Reactivity (e.g., SN2’ pathways)

The methoxy group, being an electron-donating group, can significantly influence the reactivity of the adjacent allylic system in this compound. In nucleophilic substitution reactions of allylic systems, two pathways are generally possible: the direct SN2 pathway and the SN2' pathway, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearrangement of the double bond.

The presence of the methoxy group can direct the course of the reaction. In certain systems, ethoxymethyl ethers are known to be formed through an elimination-addition pathway. thieme-connect.de The SN2' displacement is a known reaction pathway for related systems. thieme-connect.de The methoxy group can play a role in stabilizing potential carbocationic intermediates that might be formed during the reaction, thereby influencing the reaction pathway. The precise outcome of a nucleophilic substitution on this compound would depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Acid-Mediated Transformations to Alkenylphenones

Under acidic conditions, this compound, a β,γ-unsaturated ketone, can undergo rearrangement to form the more thermodynamically stable α,β-unsaturated isomer, which in this case would be an alkenylphenone. This type of isomerization is a known process for β,γ-unsaturated ketones. researchgate.net The reaction is typically catalyzed by acids or bases. researchgate.net

The mechanism of the acid-catalyzed isomerization likely involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form an enol intermediate. Tautomerization of this enol can then lead to the conjugated α,β-unsaturated ketone. A straightforward two-step synthesis of α-oxygenated β,γ-unsaturated ketones from α,β-unsaturated ketones has been reported, which involves a skeletal rearrangement catalyzed by p-toluenesulfonic acid. rsc.org

Furthermore, acid-catalyzed rearrangements of related systems, such as epoxy alkynes, can lead to highly functionalized products through processes like a semipinacol-type rearrangement. nih.gov While not a direct analogue, this highlights the propensity of unsaturated systems to undergo complex rearrangements under acidic conditions. The specific structure of the resulting alkenylphenone from this compound would depend on the precise reaction conditions and the stability of the possible isomeric products.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Alkenylphenones
p-toluenesulfonamide
N-tosylated β-aminoketones
Benzoxazinone
β-amino 2-acyl imidazoles
Isatin
(S)-pipecolic acid
N-sulfonyl ketiminoesters
Boron trichloride
Boron tribromide
Trimethylsilyl iodide
Hydrobromic acid
p-toluenesulfonic acid
Enol

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometry and energy of molecules. For 2-Benzoyl-3-Methoxy-1-Propene, these methods elucidate the preferred three-dimensional arrangement of atoms and the relative stabilities of its different forms.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method to determine the optimized, or most stable, geometric structure of a molecule. acs.orgmdpi.com This is achieved by finding the minimum energy conformation on the potential energy surface. mdpi.com For molecules like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict key structural parameters. acs.orgmdpi.com These parameters include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. The results from these calculations can be compared with experimental data, for instance from X-ray crystallography, to validate the theoretical model. mdpi.com Studies on analogous compounds, such as other substituted propenones, show good agreement between DFT-calculated geometries and experimental structures. acs.orgmdpi.com

Table 1: Representative Calculated vs. Experimental Geometrical Parameters for an Analogous Propenone System.
ParameterCalculated (DFT/B3LYP)Experimental (X-ray)
C=O Bond Length (Å)1.2261.222
C=C Bond Length (Å)1.3491.345
C-C (Bridge) Bond Length (Å)1.4781.480
O-C-C-C Dihedral Angle (°)-178.5-179.1

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. ucalgary.calibretexts.org These conformers often have different energy levels, and understanding their relative stabilities is key to predicting molecular behavior. libretexts.orglumenlearning.com For this compound, rotation around the C-C single bonds connecting the benzoyl group and the methoxypropyl group leads to various conformers.

The stability of these conformers is governed by factors like torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups). libretexts.orgmaricopa.edu The most stable conformations are typically staggered, where bulky groups are positioned far from each other (anti-conformation), while less stable conformations are eclipsed. libretexts.orgmaricopa.edu The energy difference between conformers, such as the anti and gauche forms, can be quantified using computational methods. maricopa.edu This analysis helps in understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity. lumenlearning.com

Table 2: Calculated Relative Energies of Butane Conformers (A Model for Alkane Chains).
ConformationDihedral Angle (°)Relative Energy (kJ/mol)Strain Type
Anti1800None
Gauche603.8Steric
Eclipsed (H, CH3)12016.0Torsional & Steric
Eclipsed (CH3, CH3)019.0Torsional & Steric

Theoretical Investigations of Reaction Mechanisms and Pathways

Beyond static structures, computational chemistry is invaluable for mapping out the entire course of a chemical reaction. This involves identifying transition states, intermediates, and the energy barriers that control the reaction's speed and outcome.

Transition State Characterization and Activation Energies

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state. acs.orgyoutube.com This state represents the energy peak along the reaction coordinate. youtube.com Computational methods can locate and characterize the geometry of these fleeting structures, which are typically impossible to observe experimentally. youtube.comucsb.edu The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical factor that determines the reaction rate. sumitomo-chem.co.jp A lower activation energy corresponds to a faster reaction. sumitomo-chem.co.jp Techniques such as synchronous transit-guided quasi-Newton (QST2, QST3) or potential energy surface (PES) scans are used to find these transition states. ucsb.eduscm.com

Elucidation of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. ucalgary.cachemrxiv.org Computational studies can explain these preferences by comparing the activation energies of the different reaction pathways. rsc.org The pathway with the lowest activation energy will be the most favored, leading to the major product. rsc.org For a reaction involving this compound, such as an addition to the double bond, DFT calculations can determine whether the incoming group will preferentially add to one carbon of the double bond over the other (regioselectivity) and from which face of the molecule it will approach (stereoselectivity). researchgate.net

Role of Intermediates (e.g., Diradicals, Carbocations)

Reactions often proceed through one or more intermediates, which are species that exist for a finite lifetime between the reactant and product stages. youtube.com Depending on the reaction type (e.g., photochemical, thermal, acid-catalyzed), intermediates in reactions of this compound could include diradicals or carbocations.

Diradicals: In photochemical reactions, the absorption of light can excite the molecule to a state where it behaves like a diradical (or biradical), a species with two unpaired electrons. rsc.org These are key intermediates in processes like cycloadditions. Computational studies can model the structure and stability of these diradical intermediates. rsc.org

Carbocations: In acid-catalyzed reactions, protonation of the carbonyl oxygen or the methoxy (B1213986) group could lead to the formation of a carbocation intermediate. The stability of this charged species is crucial for the reaction to proceed. Theoretical calculations can map the potential energy surface for the formation and subsequent reaction of these carbocations, explaining why certain products are formed. khanacademy.org

By calculating the energies of these intermediates and the transition states connecting them, a complete energy profile of the reaction can be constructed, offering a detailed understanding of the entire mechanistic pathway. sumitomo-chem.co.jp

In Silico Spectroscopic Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. acs.orgyoutube.com This method, often employed in conjunction with Density Functional Theory (DFT), can provide theoretical chemical shifts for ¹H and ¹³C nuclei that show excellent agreement with experimental values after appropriate scaling. unimi.it

The process involves optimizing the molecular geometry of the compound, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), followed by the GIAO calculation of the absolute chemical shieldings. unimi.itrsc.org These absolute shieldings (σ) are then converted to chemical shifts (δ) relative to a reference standard, such as Tetramethylsilane (TMS), using the formula: δ_sample = σ_ref - σ_sample. youtube.com

Studies on various benzoyl compounds have demonstrated the effectiveness of the GIAO/DFT approach. For instance, GIAO calculations performed at the BLYP/6-311++G(d,p) level on B3LYP/6-31G(d,p) optimized geometries have shown good correlation with experimental data for aromatic protons and carbons. acs.org While systematic errors can occur, they can often be corrected using empirical scaling factors, leading to highly accurate predictions. github.io For a series of N-benzylazoles, GIAO/B3LYP/6-311++G(d,p) calculations yielded chemical shifts for ¹H, ¹³C, and ¹⁵N that were in excellent agreement with experimental data. unimi.it

For this compound, one would expect the chemical shifts to be influenced by the electronic environment created by the benzoyl group, the methoxy group, and the propene moiety. A computational study would provide specific assignments for each proton and carbon atom, which would be invaluable for interpreting an experimental spectrum.

Table 1: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for a Benzoyl Derivative using the GIAO Method.

Disclaimer: The following data is representative of computational studies on benzoyl compounds and is not the actual calculated data for this compound, as such data is not available in the cited literature.

AtomCalculated Chemical Shift (δ)
C=O193.01
C (aromatic, ipso)135.87
C (aromatic, ortho)129.73
C (aromatic, meta)128.65
C (aromatic, para)134.00
H (aromatic, ortho)8.70
H (aromatic, meta/para)7.80

This table is illustrative and based on data found for similar compounds in the literature. researchgate.netresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can simulate these spectra with a high degree of accuracy. rsc.org The process begins with the optimization of the molecule's geometry to find a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, a scaling factor is typically applied. nih.gov

For this compound, a theoretical vibrational analysis would identify characteristic frequencies for its key functional groups:

C=O stretch: The benzoyl group's carbonyl stretch is expected to be a strong band in the IR spectrum, typically around 1650-1700 cm⁻¹.

C=C stretch: The propene double bond would show a stretching vibration around 1640-1680 cm⁻¹.

C-O-C stretch: The methoxy group's ether linkage would have characteristic asymmetric and symmetric stretching modes.

Aromatic C-H and C=C stretches: The benzene (B151609) ring would exhibit several characteristic bands.

The NIST Chemistry WebBook provides an experimental condensed-phase IR spectrum for the related molecule 3-methoxy-1-propene, which shows characteristic peaks for the allyl and ether groups. nist.gov A full computational analysis of this compound would provide a detailed assignment of all vibrational modes based on the Potential Energy Distribution (PED). nih.gov Such simulations can be performed for the isolated molecule in the gas phase or can incorporate solvent effects to better match experimental conditions. rsc.org

Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) for Functional Groups Analogous to Those in this compound.

Disclaimer: The following data is representative of computational studies on molecules with similar functional groups and is not the actual calculated data for this compound, as such data is not available in the cited literature.

Vibrational ModeFunctional GroupRepresentative Calculated Frequency (Scaled)
Carbonyl StretchC=O1686
Alkene StretchC=C1630
Aromatic Ring StretchC=C (Aromatic)1580
C-O-C Asymmetric StretchEther1245
C-H Stretch (Aromatic)C-H3069
C-H Stretch (Aliphatic)C-H2955

This table is illustrative and based on data found for similar compounds in the literature. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting these transitions and simulating UV-Vis spectra. sci-hub.se This method calculates the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands). acs.org

The accuracy of TD-DFT calculations depends on the choice of the functional and basis set. Hybrid functionals like B3LYP and PBE0 are commonly used. acs.org For molecules with significant charge-transfer character, long-range corrected functionals such as CAM-B3LYP may provide more accurate results. acs.org The calculations can also be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the spectrum in a specific solvent, as the solvent can influence the energies of the electronic states. researchgate.net

For this compound, the UV-Vis spectrum would be dominated by electronic transitions involving the conjugated system of the benzoyl group. The primary absorption would likely correspond to a π → π* transition within the benzoyl moiety. TD-DFT calculations would not only predict the wavelength of maximum absorption but also identify the specific molecular orbitals involved in the transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). acs.org Studies on other benzoyl derivatives have shown that TD-DFT can accurately predict their absorption and emission properties. researchgate.netacs.org

Table 3: Representative Predicted Electronic Transitions for a Benzoyl Derivative using TD-DFT.

Disclaimer: The following data is representative of computational studies on benzoyl-containing molecules and is not the actual calculated data for this compound, as such data is not available in the cited literature.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3520.45HOMO → LUMO (π → π)
S₀ → S₂2800.12HOMO-1 → LUMO (π → π)
S₀ → S₃2450.68HOMO → LUMO+1 (π → π*)

This table is illustrative and based on data found for similar compounds in the literature. acs.orgresearchgate.net

Q & A

Q. Q1. What are the recommended synthetic pathways for 2-Benzoyl-3-Methoxy-1-Propene, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-methoxy-4-(2-propyne-1-yloxy)-phenyl-2-butanone were synthesized using potassium carbonate as a base in nucleophilic substitutions, yielding quantitative products with confirmed purity via FT-IR (C-C alkyne stretch at 2,125 cm⁻¹) and NMR (δ4.7 and δ2.4 peaks) . Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (25–60°C), and stoichiometric ratios to minimize side products.

Q. Q2. How can structural analogs of this compound be designed for comparative pharmacological studies?

Methodological Answer: Structural analogs can be designed by modifying functional groups (e.g., replacing benzoyl with trifluoromethoxy or adjusting the methoxy position). For instance, benzene derivatives with trifluoromethoxy or methoxymethoxy substituents (e.g., 1-(methoxymethoxy)-2-(trifluoromethoxy)benzene) provide insights into electronic effects on reactivity . Computational tools like DFT can predict stability and reactivity before synthesis.

Q. Q3. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

  • NMR : To confirm substituent positions and purity (e.g., δ4.7 for methoxy protons) .
  • FT-IR : For functional group identification (e.g., carbonyl stretches at ~1,700 cm⁻¹) .
  • HPLC : To assess purity using C18 columns and methanol/water gradients (retention time optimization) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. Implement the following:

  • Standardized Assays : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition.
  • Batch Purity Checks : Quantify impurities via HPLC with diode-array detection .
  • Longitudinal Analysis : Adopt multi-wave panel designs to track bioactivity over time, similar to studies on presenteeism effects in organizational research .

Q. Q5. What experimental designs are suitable for studying the time-dependent degradation of this compound in environmental matrices?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to UV light, varying pH, and elevated temperatures. Monitor degradation products via LC-MS/MS.
  • Environmental Simulation : Use artificial soil/water systems spiked with the compound and analyze degradation kinetics using first-order models .
  • Control for Confounders : Include deuterated internal standards (e.g., 2-Propenenitrile-d3) to correct for matrix effects .

Q. Q6. How can structural modifications enhance the metabolic stability of this compound in vivo?

Methodological Answer:

  • Block Metabolic Hotspots : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
  • Pro-drug Strategies : Mask the propene group with ester linkages, as seen in propargyl bromide derivatives .
  • In Silico Modeling : Use CYP450 isoform docking simulations to predict metabolic pathways.

Q. Q7. What statistical approaches address variability in pharmacological dose-response studies of this compound?

Methodological Answer:

  • Structural Equation Modeling (SEM) : Model latent variables (e.g., efficacy vs. toxicity) to account for measurement error, as applied in longitudinal health studies .
  • Bootstrapping : Resample data to estimate confidence intervals for EC50/IC50 values .
  • Factorial Invariance Testing : Ensure measurement consistency across experimental batches via multi-group SEM .

Data Contradiction Analysis

Q. Q8. How should researchers reconcile conflicting reports on the electrophilic reactivity of this compound?

Methodological Answer:

  • Replicate Under Controlled Conditions : Standardize solvents (e.g., anhydrous DCM), temperature, and catalysts.
  • Cross-Validate with DFT Calculations : Compare experimental electrophilicity indices (ω) with computed values .

Q. Q9. What methodologies validate the role of this compound in multi-step organic syntheses?

Methodological Answer:

  • Tandem Reaction Monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation.
  • Isotopic Labeling : Introduce ¹³C at the benzoyl group to trace incorporation into final products .
  • Kinetic Profiling : Compare rate constants (k) for each step using stopped-flow techniques.

Methodological Resources

  • Synthesis Protocols : Refer to CAS Common Chemistry (CC-BY-NC 4.0) for validated synthetic routes .
  • Toxicity Data : EPA DSSTox provides high-quality predictive toxicology resources .
  • Advanced Analytics : Leverage multi-modal techniques (NMR, FT-IR, HRMS) as outlined in pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.